1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
Brand Name:
Vulcanchem
CAS No.:
21740-23-8
VCID:
VC21142383
InChI:
InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2/t15-,16+,17+/m1/s1
SMILES:
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C19H15Cl3O5
Molecular Weight:
429.7 g/mol
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
CAS No.: 21740-23-8
Cat. No.: VC21142383
Molecular Formula: C19H15Cl3O5
Molecular Weight: 429.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21740-23-8 |
|---|---|
| Molecular Formula | C19H15Cl3O5 |
| Molecular Weight | 429.7 g/mol |
| IUPAC Name | [(2S,3R,5R)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
| Standard InChI | InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2/t15-,16+,17+/m1/s1 |
| Standard InChI Key | QEHCZULNFYDPPL-IKGGRYGDSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](O[C@@H]1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
| SMILES | C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator